molecular formula C14H12BrN3OS2 B2423085 (5-{[(5-Bromopyrimidin-2-yl)amino]methyl}thiophen-2-yl)(thiophen-2-yl)methanol CAS No. 2380040-51-5

(5-{[(5-Bromopyrimidin-2-yl)amino]methyl}thiophen-2-yl)(thiophen-2-yl)methanol

Cat. No.: B2423085
CAS No.: 2380040-51-5
M. Wt: 382.29
InChI Key: ZMFICSZOINISRQ-UHFFFAOYSA-N
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Description

(5-{[(5-Bromopyrimidin-2-yl)amino]methyl}thiophen-2-yl)(thiophen-2-yl)methanol is a complex organic compound that features a bromopyrimidine moiety linked to a thiophene ring through an aminomethyl group

Properties

IUPAC Name

[5-[[(5-bromopyrimidin-2-yl)amino]methyl]thiophen-2-yl]-thiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3OS2/c15-9-6-16-14(17-7-9)18-8-10-3-4-12(21-10)13(19)11-2-1-5-20-11/h1-7,13,19H,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFICSZOINISRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CC=C(S2)CNC3=NC=C(C=N3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-{[(5-Bromopyrimidin-2-yl)amino]methyl}thiophen-2-yl)(thiophen-2-yl)methanol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-CPBA

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

    Catalysts: Palladium catalysts for cross-coupling reactions

Major Products

    Sulfoxides and Sulfones: From oxidation reactions

    Aminated Derivatives: From substitution reactions

Mechanism of Action

The mechanism of action of (5-{[(5-Bromopyrimidin-2-yl)amino]methyl}thiophen-2-yl)(thiophen-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and other interactions with active sites, while the thiophene rings can participate in π-π stacking interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of a bromopyrimidine moiety with thiophene rings in (5-{[(5-Bromopyrimidin-2-yl)amino]methyl}thiophen-2-yl)(thiophen-2-yl)methanol provides distinct chemical properties, such as enhanced reactivity and the ability to form multiple types of interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

Biological Activity

The compound (5-{[(5-Bromopyrimidin-2-yl)amino]methyl}thiophen-2-yl)(thiophen-2-yl)methanol is a complex organic molecule that has garnered attention for its potential biological activities. This article will delve into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H14BrN3S2C_{15}H_{14}BrN_3S_2, with a molecular weight of approximately 396.32 g/mol. The structure features a bromopyrimidine moiety linked to thiophene groups, which are known for their diverse biological activities.

Mechanisms of Biological Activity

Research indicates that compounds containing bromopyrimidine and thiophene structures can exhibit various biological activities, including:

  • Antimicrobial Activity : Brominated pyrimidines have shown effectiveness against bacterial strains, likely due to their ability to interfere with nucleic acid synthesis or function.
  • Anticancer Properties : Some derivatives have been reported to inhibit cell proliferation in cancer cell lines by targeting specific kinases involved in cell cycle regulation.

Antimicrobial Activity

A study evaluating the antimicrobial properties of similar compounds found that derivatives with bromine substitutions exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with structural similarities showed minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains, including E. coli and S. aureus .

Anticancer Activity

In vitro studies on related pyrimidine compounds demonstrated that they could inhibit the proliferation of cancer cells. For example, chloroethyl pyrimidine nucleosides significantly inhibited cell migration and invasion in A431 vulvar epidermal carcinoma cells . This suggests that the compound may possess similar anticancer properties due to its structural components.

Case Studies

  • Case Study on Antibacterial Efficacy : A derivative of bromopyrimidine was tested against Bacillus subtilis, showing an inhibition zone of 24 mm, indicating strong antibacterial activity .
  • Case Study on Anticancer Effects : Research involving pyrimidine analogs revealed that certain compounds could induce apoptosis in cancer cells by activating caspase pathways, highlighting their potential as therapeutic agents .

Data Summary

Biological ActivityTest OrganismMIC (µM)Reference
AntibacterialE. coli4.69
AntibacterialS. aureus22.9
AnticancerA431 carcinoma cellsN/A

Q & A

Q. Key Optimization Parameters :

  • Solvent choice (methanol/ethanol mixtures are common for solubility and reactivity ).
  • Temperature control during exothermic steps (e.g., reflux at 80°C for 6–8 hours ).

Basic: How is the compound characterized structurally?

Methodological Answer:
Structural confirmation requires a combination of:

Single-crystal X-ray diffraction (SCXRD) : Crystals are grown via slow evaporation, and data collected using a diffractometer. Refinement with SHELXL (for small molecules) resolves bond lengths/angles and validates stereochemistry .

Spectroscopic techniques :

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., thiophene protons at δ 6.5–7.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

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